molecular formula C21H17ClN2O2 B6085232 2-[(3-chlorobenzoyl)amino]-N-(3-methylphenyl)benzamide

2-[(3-chlorobenzoyl)amino]-N-(3-methylphenyl)benzamide

Cat. No.: B6085232
M. Wt: 364.8 g/mol
InChI Key: WMIGKSCXNLCXJB-UHFFFAOYSA-N
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Description

2-[(3-chlorobenzoyl)amino]-N-(3-methylphenyl)benzamide is an organic compound with the molecular formula C21H17ClN2O2 and a molecular weight of 364.82488 g/mol It is characterized by the presence of a chlorobenzoyl group and a methylphenyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-chlorobenzoyl)amino]-N-(3-methylphenyl)benzamide typically involves the reaction of 3-chlorobenzoyl chloride with N-(3-methylphenyl)benzamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-[(3-chlorobenzoyl)amino]-N-(3-methylphenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(3-chlorobenzoyl)amino]-N-(3-methylphenyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(3-chlorobenzoyl)amino]-N-(3-methylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-chlorobenzoyl)amino]-N-(4-methylphenyl)benzamide
  • 2-[(3-chlorobenzoyl)amino]-N-(2-methylphenyl)benzamide
  • 2-[(3-chlorobenzoyl)amino]-N-(3-ethylphenyl)benzamide

Uniqueness

2-[(3-chlorobenzoyl)amino]-N-(3-methylphenyl)benzamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 3-chlorobenzoyl and 3-methylphenyl groups provides distinct steric and electronic properties that differentiate it from similar compounds .

Properties

IUPAC Name

2-[(3-chlorobenzoyl)amino]-N-(3-methylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O2/c1-14-6-4-9-17(12-14)23-21(26)18-10-2-3-11-19(18)24-20(25)15-7-5-8-16(22)13-15/h2-13H,1H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMIGKSCXNLCXJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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